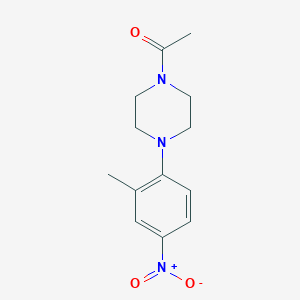
1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine
Vue d'ensemble
Description
“1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine” is a chemical compound that belongs to the class of organic compounds known as pyridinylpiperazines . These are compounds containing a pyridinylpiperazine skeleton, which consists of a pyridine linked (not fused) to a piperazine by a bond that is not part of a ring . It has a molecular weight of 263.29 .
Molecular Structure Analysis
The molecular structure of “1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine” consists of a pyridine linked to a piperazine . The SMILES string representation of the molecule isCC(N(CC1)CCN1C(C=C2)=CC=C2N+=O)=O . Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine” include a molecular weight of 263.29 . The compound is solid in form .Applications De Recherche Scientifique
Discovery of Novel Motilin Receptor Agonists
1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine derivatives have been explored for their potential as novel motilin receptor agonists. These compounds show excellent activity at the recombinant human motilin receptor and at the native rabbit motilin receptor, leading to the potentiation of the amplitude of neuronal-mediated contractions of isolated gastric antrum tissue. This discovery highlights the therapeutic potential of these compounds in gastrointestinal motility disorders (Westaway et al., 2009).
Antibacterial and Biofilm Inhibition
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and evaluated for their in-vitro antibacterial and cytotoxic activities. These compounds, including derivatives of 1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine, have shown potent antibacterial efficacies and significant biofilm inhibition activities, suggesting their utility in combating bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).
Antidepressant and Antianxiety Activities
Derivatives of 1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine have been synthesized and evaluated for their antidepressant and antianxiety activities. These compounds have demonstrated significant efficacy in reducing the duration of immobility times in animal models, indicating their potential as novel therapeutic agents for the treatment of depression and anxiety disorders (Kumar et al., 2017).
Herbicidal and Cytokinin Mimic Activities
The herbicidal activity and cytokinin mimic properties of 1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine derivatives have been investigated, showing promising results against various plant species. These compounds exhibit significant herbicidal activity and have the potential to act as cytokinin mimics, suggesting their application in agriculture for plant growth regulation and weed control (Stoilkova et al., 2014).
Metabolic Interaction Studies
Studies on the metabolic disposition of casopitant, a compound related to 1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine, have provided insights into its interaction with cytochrome P450 3A4. These findings are crucial for understanding the drug-drug interaction potential of such compounds, guiding their development as therapeutic agents (Motta et al., 2011).
Safety and Hazards
When handling “1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Propriétés
IUPAC Name |
1-[4-(2-methyl-4-nitrophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-10-9-12(16(18)19)3-4-13(10)15-7-5-14(6-8-15)11(2)17/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERROHDBOLXRKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,3-Dichlorophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine](/img/structure/B2905275.png)
![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2905276.png)

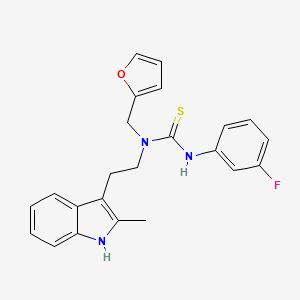
![7'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one](/img/structure/B2905280.png)
![[(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetic acid](/img/structure/B2905281.png)
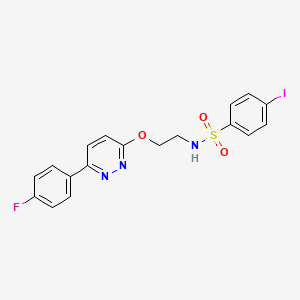

![1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea](/img/structure/B2905287.png)
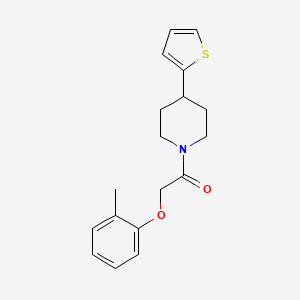
![2-bromo-N-[1-(3,5-dimethylphenyl)propan-2-yl]-5-fluoropyridine-4-carboxamide](/img/structure/B2905290.png)
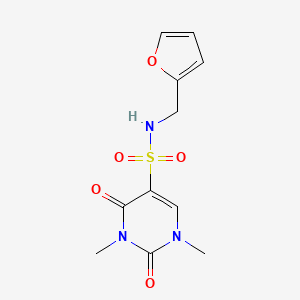
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2905295.png)
![5',5'''-Bis(4-carboxyphenyl)[1,1':3',1'':4'',1''':3''',1''''-quinquephenyl]-4,4''''-dicarboxylic acid](/img/structure/B2905298.png)